molecular formula C16H12INO2 B3064117 6-Iodo-4'-methylaminoflavone CAS No. 871101-30-3

6-Iodo-4'-methylaminoflavone

Cat. No.: B3064117
CAS No.: 871101-30-3
M. Wt: 377.18 g/mol
InChI Key: QIZWRTNISFPGTO-UHFFFAOYSA-N
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Description

6-iodo-4’-methylaminoflavone is a synthetic flavonoid derivative known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an iodine atom at the 6th position and a methylamino group at the 4’ position of the flavone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-4’-methylaminoflavone typically involves the iodination of a flavone precursor. One common method includes the use of molecular iodine in the presence of a suitable solvent, such as diethyl ether . The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of 6-iodo-4’-methylaminoflavone may involve scalable iodination techniques, utilizing molecular iodine or other iodine-containing reagents. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-iodo-4’-methylaminoflavone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the iodine position.

Mechanism of Action

The mechanism of action of 6-iodo-4’-methylaminoflavone involves its interaction with specific molecular targets and pathways. . The compound may also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-4’-methylaminoflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

871101-30-3

Molecular Formula

C16H12INO2

Molecular Weight

377.18 g/mol

IUPAC Name

6-iodo-2-[4-(methylamino)phenyl]chromen-4-one

InChI

InChI=1S/C16H12INO2/c1-18-12-5-2-10(3-6-12)16-9-14(19)13-8-11(17)4-7-15(13)20-16/h2-9,18H,1H3

InChI Key

QIZWRTNISFPGTO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform solution of iodine (1.5 ml, 1 M) was added to a chloroform solution (20 ml) that contained compound 8 (100 mg, 0.185 mmol) at room temperature. The obtained mixture was reacted at room temperature for 10 minutes, and a saturated sodium bisulfite aqueous solution (15 ml) was then added thereto, so as to terminate the reaction. The chloroform layer was separated, and it was then dried over sodium sulfate. Thereafter, the solvent was distilled away under reduced pressure, and the residue was then subjected to silica gel column chromatography using ethyl acetate/hexane (1/2) as an elution solvent, so as to obtain a product of interest, 6-iodo-4′-methylaminoflavone (compound 10). Yield: 20 mg (yield constant: 28.7%) 1H NMR (300 MHz, CDCl3) δ8.53 (s, 1H), 7.90 (d, J=9.0 Hz, 1H), 7.75 (d, J=8.4 Hz, 2H), 7.28 (d, J=10.8 Hz, 1H), 6.64-6.69 (m, 3H), 4.15 (s, 1H), 2.93 (s, 3H). MS m/z 377 (M+).
Name
compound 8
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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